molecular formula C13H16FN3OS B11728149 N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11728149
M. Wt: 281.35 g/mol
InChI Key: XXQVOHAYLADYIR-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with fluorothiophene and oxolane groups

Preparation Methods

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorothiophene group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorothiophene moiety, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the oxolane group: The oxolane group can be introduced via a nucleophilic substitution reaction where the pyrazole nitrogen attacks an oxolane-containing electrophile.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.

    Substitution: The fluorothiophene and oxolane groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its heterocyclic nature and functional groups make it useful in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine include other pyrazole derivatives with different substituents. For example:

    N-[(5-chlorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-[(5-fluorothiophen-2-yl)methyl]-1-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazol-4-amine: Here, the oxolane group is replaced with a tetrahydrofuran moiety, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16FN3OS

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(oxolan-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C13H16FN3OS/c14-13-4-3-12(19-13)7-15-10-6-16-17(8-10)9-11-2-1-5-18-11/h3-4,6,8,11,15H,1-2,5,7,9H2

InChI Key

XXQVOHAYLADYIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NCC3=CC=C(S3)F

Origin of Product

United States

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